molecular formula C10H13NO2S B11794602 Methyl 2-cyclopentylthiazole-4-carboxylate

Methyl 2-cyclopentylthiazole-4-carboxylate

Cat. No.: B11794602
M. Wt: 211.28 g/mol
InChI Key: ITSGPKOZGGWZMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopentylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thioamide derivatives in the presence of a base, followed by esterification with methanol . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-cyclopentylthiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to participate in various biochemical pathways. For instance, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopentylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-cyclopentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

ITSGPKOZGGWZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCCC2

Origin of Product

United States

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